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molecular formula C10H7F3O4 B8425908 Benzenepropanoic acid, beta-oxo-3-(trifluoromethoxy)-

Benzenepropanoic acid, beta-oxo-3-(trifluoromethoxy)-

Cat. No. B8425908
M. Wt: 248.15 g/mol
InChI Key: SRMVKGOSKXKRPN-UHFFFAOYSA-N
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Patent
US07151098B2

Procedure details

The 3-oxo-3-(3-trifluoromethoxy-phenyl)-propionic acid was prepared from 3-trifluoromethoxybenzoyl chloride and bis(trimethylsilyl)malonate with Et3N and LiBr in CH3CN at 0° C. according to general procedure H (method c1). The crude material was transformed into the title compound by stirring in isopropenyl acetate and conc. H2SO4 according to general procedure J (method a). Obtained as an orange solid (2.27 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
bis(trimethylsilyl)malonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[O:3][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7](Cl)=[O:8].C[Si]([C:19]([Si](C)(C)C)(C([O-])=O)[C:20]([O-:22])=[O:21])(C)C.[Li+].[Br-].OS(O)(=O)=O.[C:37]([O:40][C:41]([CH3:43])=[CH2:42])(=[O:39])[CH3:38]>CC#N.CCN(CC)CC>[O:8]=[C:7]([C:6]1[CH:10]=[CH:11][CH:12]=[C:4]([O:3][C:2]([F:14])([F:13])[F:1])[CH:5]=1)[CH2:19][C:20]([OH:22])=[O:21].[CH3:42][C:41]1([CH3:43])[O:40][C:37](=[O:39])[CH:38]=[C:7]([C:6]2[CH:10]=[CH:11][CH:12]=[C:4]([O:3][C:2]([F:14])([F:13])[F:1])[CH:5]=2)[O:8]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(OC=1C=C(C(=O)Cl)C=CC1)(F)F
Name
bis(trimethylsilyl)malonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C(C(=O)[O-])(C(=O)[O-])[Si](C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[Br-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCN(CC)CC
Step Two
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(=C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C(CC(=O)O)C1=CC(=CC=C1)OC(F)(F)F
Name
Type
product
Smiles
CC1(OC(=CC(O1)=O)C1=CC(=CC=C1)OC(F)(F)F)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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